molecular formula C7H6ClNS B097865 2-Chlorothiobenzamide CAS No. 15717-17-6

2-Chlorothiobenzamide

Cat. No.: B097865
CAS No.: 15717-17-6
M. Wt: 171.65 g/mol
InChI Key: FLQYOORLPNYQEV-UHFFFAOYSA-N
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Description

2-Chlorothiobenzamide is a useful research compound. Its molecular formula is C7H6ClNS and its molecular weight is 171.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cytotoxicity Studies : 2,2'-Dichlorodiethyl sulfide, a compound related to 2-Chlorothiobenzamide, has been studied for its cytotoxic effects on human lymphocytes. The study developed an in vitro method using human peripheral lymphocytes to study the cytotoxicity, which could be prevented using therapeutics like niacinamide and 3-aminobenzamide (Meier & Johnson, 1992).

  • Chemical Synthesis : The compound has been involved in the synthesis of 2-substituted benzothiazoles, using radical cyclization induced by chloranil under specific conditions. This synthesis method is simple and yields the products in moderate to good yields (Rey et al., 2009).

  • Chemical Reactions : Reactions of p-chlorothiobenzamide with various arylmagnesium bromides have been studied, yielding corresponding diphenylmethyleneamine and thiobenzophenone as products in good yields (Karakasa et al., 1979).

  • Molecular Conformations : The electric dipole moments of compounds including 4-chlorothiobenzamide have been measured, helping in the analysis of molecular solute conformations (Pappalardo & Gruttadauria, 1974).

  • Hepatotoxicity Studies : The relative hepatotoxicity of thiobenzamide derivatives, including p-chlorothiobenzamide, has been evaluated in mice. The study supports the concept that thiobenzamides play a role in the hepatotoxicity of certain derivatives (Mizutani & Suzuki, 1996).

  • Residue Analysis in Agriculture : Methods for analyzing residues of herbicides like 2,6-dichlorothiobenzamide in crops, soil, and water have been developed, which are crucial for ensuring environmental and food safety (Beynon et al., 1966).

  • Photocatalytic Degradation Studies : The use of adsorbent supports for photocatalytic degradation of compounds like propyzamide, which is structurally related to this compound, has been investigated. Such studies are significant in environmental chemistry (Torimoto et al., 1996).

Safety and Hazards

According to the safety data sheet, 2-Chlorothiobenzamide is harmful if swallowed . In case of eye contact, it is advised to rinse immediately with plenty of water for at least 15 minutes. If skin contact occurs, wash off immediately with plenty of water for at least 15 minutes .

Properties

IUPAC Name

2-chlorobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNS/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQYOORLPNYQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166221
Record name Benzenecarbothioamide, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15717-17-6
Record name Benzenecarbothioamide, 2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015717176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenecarbothioamide, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chlorothiobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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